d-Glycero-l-gluco-heptose

Description

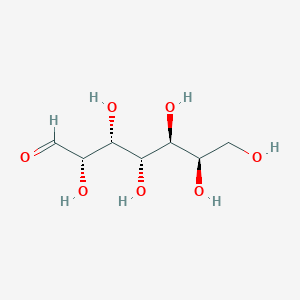

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4-,5+,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-ULQPCXBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610968 | |

| Record name | D-glycero-L-gluco-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23102-92-3 | |

| Record name | D-glycero-L-gluco-Heptose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23102-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-glycero-L-gluco-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources of D-Glycero-L-gluco-heptose in Bacteria

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Significance of D-Glycero-L-gluco-heptose in Bacterial Pathogenesis

In the intricate world of bacterial glycobiology, seven-carbon sugars, or heptoses, play a pivotal role in the structural integrity and virulence of many pathogenic bacteria. Among these, this compound is a fascinating and relatively rare monosaccharide that has garnered significant interest in the fields of microbiology, immunology, and drug development. This guide provides a comprehensive technical overview of the natural sources, biosynthesis, isolation, and characterization of this compound in bacteria, with a particular focus on its well-documented presence in Campylobacter jejuni, a leading cause of foodborne gastroenteritis worldwide.[1][2]

The primary known role of this compound is as a key constituent of the capsular polysaccharide (CPS) of certain bacterial strains.[1][2] The bacterial capsule is a crucial virulence factor, forming a protective outer layer that shields the bacterium from the host's immune system, prevents desiccation, and facilitates adhesion to host cells.[1] The unique stereochemistry of this compound contributes to the antigenic diversity of these capsular polysaccharides, enabling bacteria to evade the host immune response.[1] Understanding the biosynthesis and biological function of this specific heptose opens avenues for the development of novel antimicrobial strategies, including targeted inhibitors of its biosynthetic pathway and the design of glycoconjugate vaccines.

While Campylobacter jejuni is the most extensively studied source of this compound, the methodologies and principles outlined in this guide are broadly applicable to the investigation of this and other rare heptoses in a variety of bacterial species.

Part 1: The Biosynthetic Pathway of this compound in Campylobacter jejuni

The biosynthesis of this compound in Campylobacter jejuni NCTC 11168 is a multi-step enzymatic process that begins with a common precursor, GDP-D-glycero-α-D-manno-heptose.[1][2][3] This pathway is a testament to the metabolic versatility of bacteria in creating a diverse array of sugar building blocks for their cell surface structures. The conversion involves a series of oxidation, epimerization, and reduction reactions, each catalyzed by a specific enzyme.

The key enzymes involved in this pathway are:

-

Cj1427: A C4 dehydrogenase that initiates the conversion.

-

Cj1430: A dual-function epimerase that acts on C3 and C5.

-

Cj1428: A stereospecific reductase that completes the synthesis.

The entire process can be summarized in the following steps:

-

Oxidation: The pathway begins with the oxidation of GDP-D-glycero-α-D-manno-heptose at the C4 position by the enzyme Cj1427, utilizing α-ketoglutarate as a co-substrate. This reaction yields GDP-D-glycero-4-keto-α-D-lyxo-heptose.[1]

-

Double Epimerization: The 4-keto intermediate is then acted upon by the enzyme Cj1430, which catalyzes a double epimerization at both the C3 and C5 positions. This intricate rearrangement results in the formation of GDP-D-glycero-4-keto-β-L-xylo-heptose.[1]

-

Stereospecific Reduction: The final step in the biosynthesis is the stereospecific reduction of the 4-keto group by the NADPH-dependent enzyme Cj1428. This reduction yields the final product, GDP-D-glycero-β-L-gluco-heptose, which is then ready for incorporation into the capsular polysaccharide.[1]

Figure 1: Biosynthetic pathway of this compound in Campylobacter jejuni.

Part 2: Experimental Workflow for Isolation and Characterization

The isolation and characterization of this compound from bacterial sources is a multi-step process that requires careful attention to detail to ensure the purity and integrity of the final product. The following workflow provides a comprehensive overview of the key experimental stages.

Figure 2: Experimental workflow for the isolation and characterization of this compound.

Step 1: Large-Scale Bacterial Culture

The first critical step is to obtain a sufficient quantity of bacterial biomass. For Campylobacter jejuni, a microaerophilic organism, specialized culture conditions are required.

Protocol: Large-Scale Culture of Campylobacter jejuni

-

Media Preparation: Prepare a suitable broth medium such as Mueller-Hinton broth or Brucella broth supplemented with 5% lysed horse blood.

-

Inoculation: Inoculate the broth with a starter culture of the desired C. jejuni strain (e.g., NCTC 11168).

-

Incubation: Incubate the culture at 37-42°C under microaerophilic conditions (typically 5% O₂, 10% CO₂, and 85% N₂). This can be achieved using a specialized incubator or gas jars with gas-generating sachets.

-

Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

-

Harvesting: Once the culture reaches the late logarithmic or early stationary phase, harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).

-

Washing: Wash the cell pellet with phosphate-buffered saline (PBS) to remove residual media components.

-

Storage: The cell paste can be processed immediately or stored at -80°C for later use.

Step 2: Extraction of Capsular Polysaccharide (CPS)

The hot water-phenol extraction method is a widely used and effective technique for isolating lipopolysaccharides and capsular polysaccharides from Gram-negative bacteria.

Protocol: Hot Water-Phenol Extraction of CPS

-

Cell Lysis: Resuspend the bacterial cell pellet in pyrogen-free water.

-

Phenol Addition: Add an equal volume of hot (65-70°C) 90% phenol to the cell suspension.

-

Extraction: Stir the mixture vigorously at 65-70°C for 30 minutes.

-

Phase Separation: Cool the mixture on ice to induce phase separation and then centrifuge (e.g., 5,000 x g for 30 minutes at 4°C).

-

Aqueous Phase Collection: Carefully collect the upper aqueous phase, which contains the polysaccharides.

-

Re-extraction: Re-extract the phenol phase and the interface material with hot water to maximize the yield.

-

Dialysis: Combine the aqueous phases and dialyze extensively against deionized water to remove phenol and other small molecules.

-

Lyophilization: Lyophilize the dialyzed solution to obtain the crude CPS extract.

Step 3: Purification of CPS

The crude CPS extract will contain contaminants such as nucleic acids and proteins. Further purification is necessary to obtain a pure polysaccharide sample.

Protocol: Purification of CPS

-

Nuclease and Protease Treatment: Dissolve the crude CPS in a suitable buffer and treat with DNase and RNase to degrade contaminating nucleic acids, followed by treatment with proteinase K to digest proteins.

-

Chromatography: Purify the CPS using size-exclusion chromatography (e.g., Sephacryl S-300) or ion-exchange chromatography, depending on the properties of the specific CPS.

Step 4: Hydrolysis of Purified CPS

To analyze the monosaccharide composition, the purified CPS must be hydrolyzed into its constituent monosaccharides. Acid hydrolysis with trifluoroacetic acid (TFA) is a common method.

Protocol: Trifluoroacetic Acid Hydrolysis of CPS

-

Hydrolysis: Dissolve the purified CPS in 2 M TFA.

-

Incubation: Heat the solution at 120°C for 2 hours in a sealed tube.[4]

-

TFA Removal: After hydrolysis, remove the TFA by evaporation under a stream of nitrogen or by co-distillation with methanol.[4]

Step 5: Purification of this compound

The resulting hydrolysate will be a mixture of monosaccharides. Ion-exchange chromatography can be used to separate the neutral heptose from other charged or differently sized sugars.[5]

Step 6: Characterization and Quantification

Several analytical techniques are employed for the definitive identification and quantification of this compound.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates without the need for derivatization.

-

Principle: At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion-exchange chromatography. Pulsed amperometric detection provides sensitive and direct detection of the eluted carbohydrates.

-

Instrumentation: A high-performance liquid chromatography system equipped with a high-pH anion-exchange column (e.g., CarboPac series) and a pulsed amperometric detector with a gold electrode.

-

Analysis: The retention time of the peak corresponding to this compound is compared to that of an authentic standard for identification. Quantification is achieved by integrating the peak area and comparing it to a standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of monosaccharides after derivatization to make them volatile. The alditol acetate derivatization is a common method.

-

Principle: The monosaccharides in the hydrolysate are first reduced to their corresponding alditols and then acetylated to form volatile alditol acetate derivatives. These derivatives are then separated by gas chromatography and identified by their characteristic mass spectra.

-

Derivatization:

-

Reduction: Reduce the monosaccharide mixture with sodium borohydride.

-

Acetylation: Acetylate the resulting alditols with acetic anhydride.

-

-

Analysis: The GC retention time and the mass spectrum of the this compound alditol acetate derivative are compared with those of a standard. The fragmentation pattern in the mass spectrum provides definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the monosaccharide, including the stereochemistry of each chiral center.

-

Principle: ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom in the molecule. 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms.

-

Analysis: The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of the purified this compound are compared with published data for unambiguous identification.[6]

Quantitative Data Summary

| Analytical Technique | Parameter | Typical Value for this compound |

| HPAEC-PAD | Retention Time | Dependent on column and elution conditions. Requires comparison to a standard. |

| GC-MS (Alditol Acetate) | Retention Time | Dependent on GC column and temperature program. Requires comparison to a standard. |

| Key Mass Fragments | Characteristic fragmentation pattern of the alditol acetate derivative. | |

| NMR (¹H and ¹³C) | Chemical Shifts (δ) | Specific chemical shifts for each proton and carbon, providing a unique fingerprint. |

Part 3: Biological Role and Potential Applications

The presence of this compound in the capsular polysaccharide of pathogenic bacteria has significant implications for their virulence and interaction with the host.

Immune Evasion

The bacterial capsule, with its diverse and often unusual sugar components like this compound, acts as a shield against the host's immune system.[1] This "masquerading" effect can prevent the recognition of underlying bacterial structures by antibodies and complement proteins, thereby inhibiting phagocytosis and allowing the bacteria to proliferate.[7] The structural variability of the CPS, contributed by sugars like this compound, is a key strategy for immune evasion.[3]

Structural Integrity

The capsular polysaccharide is essential for maintaining the structural integrity of the bacterial cell envelope.[1] It provides a hydrated layer that protects the bacterium from environmental stresses such as desiccation.

Drug and Vaccine Development

The enzymes involved in the biosynthesis of this compound represent attractive targets for the development of novel antimicrobial agents.[8] Inhibitors of these enzymes could disrupt the formation of the protective capsule, rendering the bacteria more susceptible to the host immune system and existing antibiotics.

Furthermore, the unique structure of this compound and the capsular polysaccharides that contain it make them promising candidates for the development of glycoconjugate vaccines.[9] By conjugating these bacterial carbohydrates to a carrier protein, a robust and long-lasting T-cell dependent immune response can be elicited, providing protection against infection.[10]

Conclusion

This compound, while a rare sugar, plays a significant role in the biology of certain pathogenic bacteria, most notably Campylobacter jejuni. Its incorporation into the capsular polysaccharide highlights the intricate strategies employed by bacteria to survive and thrive within a host. The detailed understanding of its biosynthetic pathway, coupled with robust methods for its isolation and characterization, provides a solid foundation for future research in antimicrobial drug discovery and vaccine development. The methodologies and insights presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to explore the fascinating world of bacterial heptoses and harness this knowledge in the fight against infectious diseases.

References

-

McCallum, M., Shaw, G. S., & Creuzenet, C. (2013). Comparison of Predicted Epimerases and Reductases of the Campylobacter jejuni D-altro- and L-gluco-Heptose Synthesis Pathways. Journal of Biological Chemistry, 288(27), 19569–19580. [Link]

-

Ishiwata, A., & Ito, Y. (2019). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry, 58(39), 4075–4083. [Link]

-

Toukach, P. V., & Shashkov, A. S. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-111. [Link]

-

Yi, W., & Thorson, J. S. (2006). Purification and Characterization of Lipopolysaccharides. In Methods in Molecular Biology (Vol. 337, pp. 209-220). Humana Press. [Link]

-

International Organization for Standardization. (2017). ISO 10272-1:2017 Microbiology of the food chain — Horizontal method for detection and enumeration of Campylobacter spp. — Part 1: Detection method. [Link]

-

Vinogradov, E., & Frirdich, E. (2008). Hydrolysis of bacterial wall carbohydrates in the microwave using trifluoroacetic acid. Carbohydrate Research, 343(13), 2224-2228. [Link]

-

Zhang, Q., & Yu, H. (2021). Determination of monosaccharides hydrolyzed from polysaccharides in activated sludge by ion chromatography-mass spectrometry with online pretreatment of column switching technique. Journal of Chromatography A, 1652, 462378. [Link]

-

Li, X., et al. (2021). Synthesis of Campylobacter jejuni capsular oligosaccharides and identification of a potential O-antigen against campylobacteriosis. Proceedings of the National Academy of Sciences, 118(16), e2024791118. [Link]

-

Raushel, F. M., et al. (2021). Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry, 60(19), 1552-1563. [Link]

-

Corcoran, A. T., & Corcoran, M. A. (2014). Separation of All Classes of Carbohydrates by HPAEC-PAD. LCGC North America, 32(s4), 26-31. [Link]

-

Zhang, T., et al. (2022). Isolation and purification of carbohydrate components in functional food: a review. Food Science and Human Wellness, 11(4), 785-795. [Link]

-

Oh, E., et al. (2018). An Improved Culture Method for Selective Isolation of Campylobacter jejuni from Wastewater. Frontiers in Microbiology, 9, 1599. [Link]

-

Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 509, 108477. [Link]

-

Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]

- Merck KGaA. (2021). US20210108002A1 - Purification Process For Capsular Polysaccharide.

-

Raetz, C. R., & Whitfield, C. (2002). Lipopolysaccharide endotoxins. Annual review of biochemistry, 71(1), 635-700. [Link]

-

World Health Organization. (2017). Pneumococcal conjugate vaccines in infants and children under 5 years of age: WHO position paper–February 2019. [Link]

-

Corradini, C., & Corradini, D. (2013). Carbohydrate analysis by high-performance anion-exchange chromatography with pulsed amperometric detection: The potential is still growing. Journal of Chromatography A, 1309, 1-13. [Link]

-

Chatterjee, D., & Khoo, K. H. (2007). GC/MS analysis of alditol acetates of sugars released from perdeuteriomethylated GPL-5. ResearchGate. [Link]

-

González-Muñoz, M. J., et al. (2020). Development of a Combined Trifluoroacetic Acid Hydrolysis and HPLC-ELSD Method to Identify and Quantify Inulin Recovered from Jerusalem artichoke Assisted by Ultrasound Extraction. Molecules, 25(24), 5928. [Link]

-

Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. ResearchGate. [Link]

-

Cress, B. F., et al. (2017). TEMPLATE for PROTOCOL UNIT. [Link]

-

Anish, C., & Seeberger, P. H. (2016). Entirely Carbohydrate-Based Vaccines: An Emerging Field for Specific and Selective Immune Responses. Molecules, 21(5), 635. [Link]

-

Cytiva. (2020). Platform approach to purification of bacterial capsular polysaccharides for vaccine production. [Link]

-

Slodki, M. E. (1966). Preparation of Alditol Acetates and their Analysis by Gas Chromatography (GC) and Mass Spectrometry (MS). In Methods in Carbohydrate Chemistry (Vol. 5, pp. 129-134). Academic Press. [Link]

-

Degano, I., et al. (2022). Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids. Molecules, 27(24), 8871. [Link]

-

McCallum, M., Shaw, G. S., & Creuzenet, C. (2013). Comparison of Predicted Epimerases and Reductases of the Campylobacter jejuni D-altro- and L-gluco-Heptose Synthesis Pathways. ir.lib.uwo.ca. [Link]

-

O'Connell, J. (2014). Nuclear Magnetic Resonance (NMR) Analysis of D-(+)-Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. IOSR Journal of Applied Chemistry, 7(1), 38-44. [Link]

-

Darveau, R. P., & Hancock, R. E. (1983). Procedure for isolation of bacterial lipopolysaccharides from both smooth and rough Pseudomonas aeruginosa and Salmonella typhimurium strains. Journal of bacteriology, 155(2), 831-838. [Link]

-

Fengel, D., & Wegener, G. (1979). Hydrolysis of Polysaccharides with Trifluoroacetic Acid and its Application to Rapid Wood and Pulp Analysis. In Hydrolysis of Cellulose: Mechanisms of Enzymatic and Acid Catalysis (pp. 145-158). American Chemical Society. [Link]

-

Hrenovic, J., et al. (2021). A Rapid Culture Method for the Detection of Campylobacter from Water Environments. Water, 13(11), 1589. [Link]

-

Wu, S., et al. (2016). Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides. Molecules, 21(10), 1341. [Link]

-

Wang, L., et al. (2018). Extraction, purification, and structure characterization of polysaccharides from Crassostrea rivularis. Food Science & Nutrition, 6(8), 2335-2343. [Link]

-

Manzoni, M. (2021). Discovery of Semi- and Fully-Synthetic Carbohydrate Vaccines Against Bacterial Infections Using a Medicinal Chemistry Approach: Focus Review. Journal of Medicinal Chemistry, 64(8), 4446-4468. [Link]

-

Glycopedia. (n.d.). Acetylated Alditols: Advantages & Limitations. [Link]

-

ResearchGate. (2021). Can I run Hydrolyzed polysaccharide sample on MS-MS for monosaccharide composition?. [Link]

-

Raushel, F. M., et al. (2023). Biosynthesis of UDP-β-l-Arabinofuranoside for the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry, 62(19), 2735–2745. [Link]

-

AAFCO. (n.d.). HPAEC-PAD analysis of Carbohydrates. [Link]

-

ResearchGate. (2018). An Improved Culture Method for Selective Isolation of Campylobacter jejuni from Wastewater. [Link]

- Westphal, O., & Jann, K. (1965).

-

Zhao, M., et al. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. Molecules, 28(24), 8045. [Link]

-

Taylor & Francis. (n.d.). Alditol – Knowledge and References. [Link]

-

Raushel, F. M., et al. (2021). Enzymatic Synthesis of an Undecorated Capsular Polysaccharide from Campylobacter jejuni. Biochemistry, 60(33), 2551–2561. [Link]

-

Szymanski, C. M., et al. (2003). Cell-surface o-glucan in Campylobacter jejuni 81-176. Glycobiology, 13(11), 815-823. [Link]

-

Uhrin, D., & Widmalm, G. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. The Journal of Organic Chemistry, 83(24), 15027-15038. [Link]

-

Raushel, F. M., et al. (2020). Identification and Functional Characterization of the Polymerizing Glycosyltransferase Required for the Transfer of d‑Ribose to the d‑GalfNAc Moiety of the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry, 59(42), 4107–4117. [Link]

Sources

- 1. Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of d- glycero-l- gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of GDP-d- glycero-α-d- manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. boa.unimib.it [boa.unimib.it]

- 6. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. Discovery of Semi- and Fully-Synthetic Carbohydrate Vaccines Against Bacterial Infections Using a Medicinal Chemistry Approach: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Biosynthesis of D-glycero-L-gluco-heptose in Campylobacter jejuni: A Key Pathway in Capsular Polysaccharide Formation and Bacterial Pathogenesis

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of D-glycero-L-gluco-heptose, a critical component of the capsular polysaccharide (CPS) of the pathogenic bacterium Campylobacter jejuni. This document is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial glycobiology, pathogenesis, and the development of novel antimicrobial strategies.

Executive Summary: The Significance of a Unique Heptose

Campylobacter jejuni is a leading cause of foodborne gastroenteritis worldwide.[1] Its cell surface is adorned with a capsular polysaccharide (CPS), a hypervariable structure crucial for the bacterium's survival, virulence, and evasion of the host immune system.[1][2] A key and often modified component of the CPS in many C. jejuni strains is heptose, a seven-carbon sugar.[1][3] In the well-studied NCTC 11168 strain, this heptose is specifically this compound, a unique stereoisomer that plays a pivotal role in the structural integrity of the capsule.[2][4] Understanding the biosynthesis of this specific heptose provides a window into the intricate enzymatic machinery that C. jejuni employs to construct its protective outer layer and offers potential targets for therapeutic intervention.[5] Disrupting the synthesis of these surface carbohydrate structures has been shown to drastically lower the pathogenicity of C. jejuni.[2]

This guide will dissect the enzymatic cascade responsible for the synthesis of this compound, detailing the precursor molecules, the key enzymes and their mechanisms, and the genetic basis of this pathway. Furthermore, we will provide validated experimental protocols for the characterization of this pathway, offering a practical framework for researchers in the field.

The Biosynthetic Pathway: A Three-Enzyme Cascade

The biosynthesis of this compound in C. jejuni NCTC 11168 is a multi-step enzymatic process that modifies a common precursor, GDP-D-glycero-α-D-manno-heptose.[4][6] This precursor itself is synthesized from sedoheptulose-7-phosphate by a series of enzymes.[3] The conversion to the final L-gluco stereoisomer is accomplished by the sequential action of a dehydrogenase, an epimerase, and a reductase, encoded by genes located within the CPS biosynthesis locus.[4][7]

The Starting Block: GDP-D-glycero-α-D-manno-heptose

All known heptose variants in the CPS of C. jejuni are believed to be derived from the modification of GDP-D-glycero-α-D-manno-heptose.[1][6] The synthesis of this precursor is a critical upstream process that feeds into the various heptose modification pathways present across different C. jejuni serotypes.[3]

Step 1: Oxidation by a Dehydrogenase (Cj1427/WcaG)

The first committed step in the formation of this compound is the oxidation of the C4 hydroxyl group of GDP-D-glycero-α-D-manno-heptose.[4][7] This reaction is catalyzed by the NAD+-dependent dehydrogenase Cj1427 (also known as WcaG).[4][5] The product of this reaction is GDP-D-glycero-4-keto-α-D-lyxo-heptose.[4] A peculiar characteristic of this enzyme is its tight binding of NADH, which can render the as-isolated enzyme inactive. The addition of α-ketoglutarate can oxidize the bound NADH, thus activating the enzyme for the C4 oxidation reaction.[3]

Step 2: Double Epimerization by a C3/C5-Isomerase (Cj1430/MlghB)

The 4-keto intermediate is then acted upon by the enzyme Cj1430 (also known as MlghB), which catalyzes a remarkable double epimerization at both the C3 and C5 positions.[4][5] This enzymatic step is crucial for inverting the stereochemistry to that of the L-series. The product of this reaction is GDP-D-glycero-4-keto-β-L-xylo-heptose.[4] Structural analysis has revealed that Cj1430 belongs to the cupin superfamily of proteins.[4]

Step 3: Stereospecific Reduction by a C4-Reductase (Cj1428/MlghC)

The final step in the pathway is the stereospecific reduction of the 4-keto group of GDP-D-glycero-4-keto-β-L-xylo-heptose.[4][5] This reaction is catalyzed by the NADPH-dependent reductase Cj1428 (also known as MlghC), yielding the final product, GDP-D-glycero-β-L-gluco-heptose.[4] This activated heptose is then ready for incorporation into the growing CPS chain by glycosyltransferases. Cj1428 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[4]

The following diagram illustrates the biosynthetic pathway:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biosynthesis of d- glycero-l- gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. Biosynthesis of 3,6-Dideoxy-heptoses for the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-Glycero-D-gulo-heptose | 62475-58-5 | Benchchem [benchchem.com]

physical and chemical properties of d-Glycero-l-gluco-heptose

An In-Depth Technical Guide to the Physical and Chemical Properties of D-glycero-L-gluco-heptose

Executive Summary

This compound is a seven-carbon monosaccharide, an aldoheptose, of significant interest in microbiology and immunology. Primarily known as a key constituent of the capsular polysaccharides (CPS) of pathogenic bacteria such as Campylobacter jejuni, it plays a critical role in bacterial survival and evasion of the host immune system.[1][2][3][4] This guide provides a comprehensive overview of its structural, physical, and chemical properties, its biochemical significance, and detailed experimental protocols relevant to its study. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and utilize this rare sugar in their work.

Introduction to this compound

Overview and Significance

Heptoses are seven-carbon sugars that are relatively rare in nature compared to hexoses like glucose. However, they are vital structural components in the cell walls of many Gram-negative bacteria.[1][5][6] this compound is a specific stereoisomer that has been identified as a fundamental building block of the CPS in certain strains of Campylobacter jejuni, a leading cause of foodborne gastroenteritis.[3][7] The CPS is essential for maintaining the integrity of the bacterial cell and is directly involved in mechanisms of pathogenesis, including immune evasion.[2][4] A thorough understanding of the properties of this compound is therefore crucial for developing novel antibacterial agents or vaccines that target bacterial cell surface synthesis.

Scope of the Guide

This document synthesizes current knowledge on this compound. It begins by defining its core molecular and physicochemical characteristics. It then explores its chemical reactivity, its well-defined role in microbiology, and the enzymatic pathway responsible for its biosynthesis. Finally, it provides actionable, field-proven experimental protocols for its synthesis and structural characterization, designed to be directly applicable in a laboratory setting.

Core Molecular and Physicochemical Properties

Structural Identification

The precise stereochemistry of this compound defines its unique biological function and chemical behavior. Its fundamental identifiers are cataloged below.

-

IUPAC Name: (2S,3R,4S,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal[8]

-

CAS Number: 23102-92-3[8]

-

Canonical SMILES: C(O)O)O)O">C@HO)O[8]

-

Classification: Aldoheptose[1]

Summary of Physicochemical Data

The macroscopic properties of a compound are critical for its handling, formulation, and application in experimental and developmental contexts. The known physicochemical data for this compound and related compounds are summarized in the table below.

| Property | Value / Description | Source(s) |

| Appearance | White to off-white solid powder. | [1][9] |

| Solubility | Typically soluble in water. A related isomer shows slight solubility in DMSO and methanol. | [1][9] |

| Melting Point | 189-192°C (for the related isomer D-glycero-D-gulo-heptose). | [9] |

| Optical Rotation | A key characteristic for chiral molecules, but a specific value for this compound is not available in the cited literature. | [10] |

| Stability | Hygroscopic. | [9] |

Chemical Profile and Reactivity

Functional Group Analysis

The chemical behavior of this compound is dictated by its functional groups:

-

Aldehyde Group (at C1): This group can be readily oxidized to a carboxylic acid (to form the corresponding heptonic acid) or reduced to a primary alcohol (to form the corresponding heptitol). It is also the site of cyclization, where it reacts with a hydroxyl group (typically at C5) to form a cyclic hemiacetal (pyranose or furanose rings).

-

Hydroxyl Groups (at C2-C7): These numerous hydroxyl groups make the molecule highly polar and capable of extensive hydrogen bonding, which accounts for its water solubility.[1] They can be derivatized through reactions such as etherification, esterification, and glycosylation, making this compound a versatile precursor for more complex molecules.

Role in Chemical Synthesis

Beyond its natural context, this compound serves as a valuable chiral building block in synthetic organic chemistry.[11] Its unique arrangement of stereocenters can be exploited to construct complex natural products and their analogs. The synthesis of derivatives is essential for creating molecular probes to study the enzymes involved in its biosynthesis and incorporation into polysaccharides, potentially leading to the discovery of specific enzyme inhibitors.

Biochemical Significance and Natural Occurrence

Presence in Campylobacter jejuni Capsular Polysaccharide

The primary biological context for this compound is its role as a component of the cell surface carbohydrates of C. jejuni.[2][3] The capsular polysaccharide (CPS) forms a protective outer layer that is crucial for the bacterium's survival.[4][7] This layer acts as a physical barrier and helps the pathogen evade the host's innate and adaptive immune responses during infection.[2][4] The specific structure of the CPS, including the presence of this compound, contributes to the serological diversity of C. jejuni strains.

The Biosynthetic Pathway

The formation of this compound in C. jejuni is not a de novo process but rather a modification of a common heptose precursor, GDP-D-glycero-α-D-manno-heptose.[2][4] This transformation is a highly specific, multi-step enzymatic cascade, providing several potential targets for therapeutic intervention.

The established pathway involves three key enzymes:

-

Cj1427 (Dehydrogenase): Initiates the process by oxidizing the hydroxyl group at C4 of the precursor, yielding a 4-keto intermediate.[12]

-

Cj1430 (Isomerase): Catalyzes the epimerization (inversion of stereochemistry) at both C3 and C5. This step is critical for rearranging the stereochemical identity from the manno configuration to the gluco configuration.[2][7]

-

Cj1428 (Reductase): Completes the synthesis by reducing the C4 ketone back to a hydroxyl group, but with the opposite stereochemistry of the starting material. This reaction is dependent on NADPH as a reductant.[2][7]

The overall transformation is a sophisticated example of stereochemical control, converting one activated heptose into a distinct isomer ready for incorporation into the CPS.

Sources

- 1. CAS 23102-92-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]

- 8. This compound | C7H14O7 | CID 21139463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. D-GLUCOHEPTOSE | 62475-58-5 [chemicalbook.com]

- 10. Carbohydrate Optical Rotation Data [glycodata.org]

- 11. This compound - High purity | EN [georganics.sk]

- 12. D-Glycero-D-gulo-heptose | 62475-58-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Stereochemistry of D-glycero-L-gluco-heptose and its Epimers for Researchers and Drug Development Professionals

Abstract

Heptoses, seven-carbon monosaccharides, are critical components of the bacterial cell surface, playing a pivotal role in the structural integrity of lipopolysaccharides (LPS) and capsular polysaccharides (CPS). Their unique stereochemistry is fundamental to their biological function and their interaction with the host immune system. This guide provides a comprehensive technical overview of the stereochemistry of D-glycero-L-gluco-heptose, a key heptose found in the CPS of pathogenic bacteria such as Campylobacter jejuni. We will delve into its precise stereochemical definition, explore its relationship with its biologically significant epimers, detail methodologies for its synthesis and characterization, and discuss its emerging role as a target in antimicrobial drug development. This document is intended to serve as a valuable resource for researchers in glycobiology, microbiology, and medicinal chemistry, providing both foundational knowledge and practical insights into the study of these unique bacterial sugars.

Introduction: The Significance of Heptoses in Bacterial Pathogenesis

Gram-negative bacteria are characterized by an outer membrane decorated with lipopolysaccharides (LPS), complex glycolipids that are essential for the bacterium's survival and interaction with its environment. A key and highly conserved component of the inner core of LPS is L-glycero-D-manno-heptose.[1] This and other heptoses are also found in the capsular polysaccharides (CPS) that encapsulate some pathogenic bacteria, contributing to their virulence and ability to evade the host immune response.[2]

The precise stereochemistry of these heptoses is not arbitrary; it is the result of a highly regulated biosynthetic pathway and is critical for the proper assembly and function of the bacterial cell envelope. Understanding the stereochemical nuances of these sugars is therefore paramount for developing novel therapeutic strategies that target bacterial-specific pathways. This guide will focus on this compound, a significant constituent of the CPS of Campylobacter jejuni, a major cause of foodborne gastroenteritis.[3]

Defining the Stereochemistry of this compound

This compound is an aldoheptose, meaning it is a seven-carbon sugar with an aldehyde group at the C1 position. Its stereochemistry is precisely defined by the spatial arrangement of the hydroxyl groups at its five chiral centers (C2, C3, C4, C5, and C6).

The systematic IUPAC name for this compound is (2S,3R,4S,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal .[4] This nomenclature provides the absolute configuration at each chiral center. The "D-glycero" designation refers to the stereochemistry at C6, which is analogous to D-glyceraldehyde. The "L-gluco" part of the name describes the configuration of the hydroxyl groups at C2, C3, C4, and C5, which mirrors that of L-glucose.

Below is the Fischer projection of this compound, which provides a 2D representation of its 3D structure.

Caption: Enzymatic synthesis of GDP-D-glycero-β-L-gluco-heptose.

Methodologies for Synthesis and Stereochemical Characterization

The study of this compound and its epimers necessitates robust methods for their synthesis and unambiguous structural characterization.

Enzymatic and Chemical Synthesis

Enzymatic Synthesis: A preparative scale enzymatic synthesis of the precursor, GDP-D-glycero-α-D-manno-heptose, has been developed. [5] Experimental Protocol: Enzymatic Synthesis of GDP-D-glycero-α-D-manno-heptose [5]

-

Reaction Mixture Preparation:

-

Combine D-ribose-5-phosphate (0.8 mmol) and hydroxypyruvate (1.6 mmol) in 50 mM HEPES/K+ buffer (pH 7.4) containing 2.0 mM TPP and 100 mM MgCl₂.

-

Separately, dissolve ATP (0.6 mmol) and GTP (0.63 mmol) in 500 mM HEPES/K+ buffer (pH 7.4).

-

Combine the two solutions to a final volume of 12 mL.

-

-

Enzyme Addition:

-

Add the enzymes TktA, Cj1424, Cj1425, GmhB, and Cj1423 to a final concentration of 20 µM each.

-

Include one unit of pyrophosphatase.

-

-

Reaction Monitoring:

-

Follow the reaction progress by ³¹P NMR spectroscopy. The reaction is typically ~80% complete after 24 hours.

-

-

Work-up and Purification:

-

After 48 hours, add recombinant shrimp alkaline phosphatase (rSAP) to dephosphorylate remaining starting materials and byproducts.

-

The product can then be purified using anion-exchange chromatography.

-

The subsequent conversion to GDP-D-glycero-β-L-gluco-heptose can be achieved by the sequential addition of the enzymes Cj1427, Cj1430, and Cj1428 with their respective cofactors (α-ketoglutarate and NADPH).

Chemical Synthesis: While a direct chemical synthesis for this compound is not widely reported, methods for the synthesis of related heptoses, such as L-glycero-D-manno-heptose, have been established and often involve the chain extension of smaller sugars. [1]These syntheses are typically multi-step and require careful protecting group strategies to achieve the desired stereochemistry.

Stereochemical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of carbohydrates.

-

¹H and ¹³C NMR: These experiments provide information on the chemical environment of each proton and carbon, respectively. The chemical shifts and coupling constants are highly sensitive to the stereochemistry of the sugar. [6][7]* 2D NMR (COSY, HSQC, HMBC): These techniques are essential for assigning all the proton and carbon signals in the molecule by establishing through-bond connectivities.

-

NOESY and ROESY: These 2D NMR experiments detect through-space correlations between protons that are close to each other. They are particularly valuable for distinguishing between epimers, as the inversion of a stereocenter will alter the spatial proximity of adjacent protons, leading to different NOE/ROE cross-peaks. [8][9]For example, a ROESY experiment could differentiate a C3 epimer by observing a change in the through-space interaction between H2 and H4.

X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule in its crystalline state. [10][11]By determining the precise coordinates of each atom, X-ray crystallography can unambiguously establish the absolute configuration at each chiral center, confirming the stereochemical identity of the heptose and its epimers. The crystal structures of enzymes involved in the heptose biosynthetic pathway have also been solved, providing insights into their catalytic mechanisms. [12]

This compound and its Epimers in Drug Development

The biosynthetic pathway of bacterial heptoses is a compelling target for the development of novel antimicrobial agents. Since these sugars are essential for the viability and virulence of many Gram-negative bacteria but are absent in humans, inhibitors of this pathway are expected to be highly selective with minimal off-target effects.

Caption: Heptose biosynthesis pathway as a source of antibacterial targets.

Targeting Key Enzymes in the Heptose Biosynthetic Pathway

Research has focused on developing inhibitors for the enzymes involved in the early stages of heptose biosynthesis, such as:

-

GmhA (isomerase) and HldE (kinase): These enzymes catalyze the initial steps in the conversion of sedoheptulose-7-phosphate. The development of molecules that can simultaneously inhibit both enzymes has been a key objective. Interestingly, a D-gluco-configured analogue of the natural substrate was found to be a potent inhibitor of both GmhA and HldE. [13]* Heptosyltransferases: These enzymes are responsible for incorporating the activated heptose nucleotide sugars into the growing LPS core. [14]Aminoglycoside antibiotics have been identified as potential inhibitors of Heptosyltransferase I, suggesting a novel mechanism of action for this class of drugs. [15] The disruption of this pathway leads to the formation of a truncated LPS, which renders the bacteria more susceptible to antibiotics and the host's immune system. [14]Therefore, inhibitors of heptose biosynthesis have the potential to be used as standalone therapeutics or in combination with existing antibiotics to enhance their efficacy.

Conclusion

The stereochemistry of this compound and its epimers is a critical aspect of their biological function in bacterial cell wall biosynthesis. A thorough understanding of their structure, biosynthesis, and role in pathogenesis is essential for researchers and drug development professionals. The methodologies for their synthesis and detailed stereochemical characterization, particularly through advanced NMR techniques, provide the necessary tools for further investigation. The heptose biosynthetic pathway represents a promising and underexplored area for the discovery of novel antibacterial agents that can combat the growing threat of antibiotic resistance.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21139463, this compound. Retrieved from [Link]

-

Stanetty, C., et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 625. [Link]

-

jOeCHEM. (2021, March 25). Drawing Fischer Projections & Terminology of D and L Sugars [Video]. YouTube. [Link]

-

Various Authors. (2023, January 27). What are the epimers of L-glucose? Quora. [Link]

-

Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Organic & Biomolecular Chemistry. [Link]

-

Potapov, K. V., et al. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. Molecules, 27(21), 7542. [Link]

-

Raetz, C. R. H., & Whitfield, C. (2002). Lipopolysaccharide Endotoxins. Annual Review of Biochemistry, 71, 635-700. [Link]

-

Vincent, S. P., et al. (2011). Systematic synthesis of inhibitors of the two first enzymes of the bacterial heptose biosynthetic pathway: towards antivirulence molecules targeting lipopolysaccharide biosynthesis. Chemistry, 17(43), 12137-49. [Link]

-

Reddit. (2018). What is the difference between NOESY and ROESY for NMR? [Online forum post]. r/chemistry. [Link]

-

McNally, D. J., et al. (2014). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry, 53(45), 7089-98. [Link]

-

Taylor, E. A. (2021). Extraction of ADP-Heptose and Kdo2-Lipid A from E. coli Deficient in the Heptosyltransferase I Gene. Methods and Protocols, 4(3), 58. [Link]

-

St. Denis, J. D., et al. (2021). Discovery of first-in-class nanomolar inhibitors of heptosyltransferase I reveals a new aminoglycoside target and potential alternative mechanism of action. Scientific Reports, 11(1), 1-13. [Link]

-

Holden, H. M., et al. (2021). Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry, 60(18), 1445-1454. [Link]

-

Auzanneau, F. I., et al. (2021). ROESY and 13C NMR to distinguish between d- and l-rhamnose in the α-d-Manp-(1 → 4)-β-Rhap-(1 → 3) repeating motif. Organic & Biomolecular Chemistry, 19(28), 6246-6254. [Link]

-

Jeffrey, G. A. (1990). Crystallographic studies of carbohydrates. Acta Crystallographica Section A, 46(3), 229-245. [Link]

-

Taylor, E. A. (2021). Extraction of ADP-Heptose and Kdo2-Lipid A from E. coli Deficient in the Heptosyltransferase I Gene. Methods and Protocols, 4(3), 58. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 802707: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Holden, H. M., et al. (2022). Reaction Mechanism and Three-Dimensional Structure of GDP-d-glycero-α-d-manno-heptose 4,6-Dehydratase from Campylobacter jejuni. Biochemistry, 61(15), 1599-1608. [Link]

-

ResearchGate. (2025). Systematic Synthesis of Inhibitors of the Two First Enzymes of the Bacterial Heptose Biosynthetic Pathway: Towards Antivirulence Molecules Targeting Lipopolysaccharide Biosynthesis | Request PDF. [Link]

-

Chen, Y., & Liu, W. (2021). Heptose-containing bacterial natural products: structures, bioactivities, and biosyntheses. Natural Product Reports, 38(6), 1121-1143. [Link]

-

ResearchGate. (2025). Crystal structure of a GDP‐6‐OMe‐4‐keto‐L‐xylo‐heptose reductase from Campylobacter jejuni | Request PDF. [Link]

-

Zhang, G., et al. (2019). ADP-heptose: A new innate immune modulator. Carbohydrate research, 473, 43-48. [Link]

- Roy, A., et al. (2014). Heptose derivatives for use in the treatment of bacterial infections.

-

Adejoro, I. A., et al. (2015). Nuclear Magnetic Resonance (NMR) Analysis of D-(+)-Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. IOSR Journal of Applied Chemistry, 8(1), 44-50. [Link]

-

Kim, H., et al. (2021). A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. Scientific reports, 11(1), 1-11. [Link]

-

Kim, H., et al. (2017). General assay for enzymes in the heptose biosynthesis pathways using electrospray ionization mass spectrometry. Applied microbiology and biotechnology, 101(11), 4545-4554. [Link]

-

Kim, J. H., et al. (2021). Crystal structure of a GDP-6-OMe-4-keto-L-xylo-heptose reductase from Campylobacter jejuni. Proteins: Structure, Function, and Bioinformatics, 89(8), 1013-1022. [Link]

-

Wright, B., & Rebers, P. A. (1972). Procedure for determining heptose and hexose in lipopolysaccharides. Modification of the cysteine-sulfuric acid method. Analytical biochemistry, 49(2), 307-319. [Link]

-

Barb, A. W., & Zhou, P. (2016). Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC. Cold Spring Harbor perspectives in medicine, 6(12), a025304. [Link]

-

Agback, P., et al. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate research, 509, 108429. [Link]

-

Randall, J. (2025, March 14). Developing New Synthetic Methods of Peptide Antibiotic Discovery [Video]. YouTube. [Link]

-

Nadler Lab UC Davis. (n.d.). DNA extraction protocols. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of GDP-D-glycero-D-manno-heptose. The biosynthesis enzymes. [Link]

-

Chad's Prep. (2023, April 26). 24.1 Classification of Monosaccharides | Organic Chemistry [Video]. YouTube. [Link]

-

McMaster University. (2025, March 26). Drug discovery: McMaster researchers find new antibiotic [Video]. YouTube. [Link]

-

Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enzymes of ADP-Heptose Biosynthesis as Targets for the Creation of Broad-Spectrum Antibacterial Drugs - Seregina - Molecular Biology [rjeid.com]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 8. reddit.com [reddit.com]

- 9. ROESY and 13C NMR to distinguish between d- and l-rhamnose in the α-d-Manp-(1 → 4)-β-Rhap-(1 → 3) repeating motif - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of a GDP-6-OMe-4-keto-L-xylo-heptose reductase from Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Systematic synthesis of inhibitors of the two first enzymes of the bacterial heptose biosynthetic pathway: towards antivirulence molecules targeting lipopolysaccharide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US20140024576A1 - Heptose derivatives for use in the treatment of bacterial infections - Google Patents [patents.google.com]

- 15. Discovery of first-in-class nanomolar inhibitors of heptosyltransferase I reveals a new aminoglycoside target and potential alternative mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a Key Player in Bacterial Defenses: A Technical Guide to d-Glycero-l-gluco-heptose in Capsular Polysaccharides

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of d-glycero-l-gluco-heptose, a unique seven-carbon sugar, and its critical role as a constituent of bacterial capsular polysaccharides (CPS). As the scientific community intensifies its search for novel antimicrobial targets and vaccine candidates, understanding the biosynthesis, structure, and immunological significance of such unusual monosaccharides becomes paramount. Herein, we delve into the intricate biochemistry of this compound, offering both foundational knowledge and practical, field-proven methodologies for its study.

Introduction: The Significance of a Rare Heptose

This compound is an aldoheptose, a seven-carbon sugar with an aldehyde functional group, that plays a significant role in the structural architecture of the outer layers of certain bacteria.[1] While less common than their six-carbon hexose counterparts, heptoses are crucial components of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria and are also found in the capsular polysaccharides of various pathogens.[1][2] The bacterial capsule, a thick carbohydrate layer surrounding the cell, is a primary interface between the pathogen and its host.[3] It is essential for bacterial survival, contributing to resistance against desiccation, phagocytosis, and complement-mediated killing.[4][5][6] The presence of unique and structurally diverse monosaccharides like this compound within the CPS can be critical for virulence and immune evasion.[4][5][6][7]

This guide will focus specifically on this compound, a stereoisomer of the more common L-glycero-D-manno-heptose, and will illuminate its biosynthesis, methods for its chemical synthesis and analysis, and its emerging role as a target for therapeutic intervention.

The Biosynthetic Pathway: A Target for Novel Antimicrobials

The biosynthesis of this compound is a multi-step enzymatic process that represents a potential chokepoint for the development of new antibacterial agents. The most well-characterized pathway is in Campylobacter jejuni, a leading cause of foodborne illness.[4][5][6][7][8]

The synthesis of GDP-d-glycero-β-l-gluco-heptose in C. jejuni NCTC 11168 begins with the precursor GDP-d-glycero-α-d-manno-heptose.[4][5][6][7][8] This precursor is then acted upon by a series of three enzymes:

-

Cj1427 (WcaG NCTC ): This enzyme catalyzes the oxidation of GDP-d-glycero-α-d-manno-heptose at the C4 position, utilizing α-ketoglutarate as a cofactor, to produce GDP-d-glycero-4-keto-α-d-lyxo-heptose.[5][7]

-

Cj1430 (MlghB): This enzyme performs a double epimerization at both the C3 and C5 positions of the 4-keto intermediate, resulting in the formation of GDP-d-glycero-4-keto-β-l-xylo-heptose.[5][7]

-

Cj1428 (MlghC): The final step involves the stereospecific reduction of the 4-keto group by this NADPH-dependent reductase, yielding the final product, GDP-d-glycero-β-l-gluco-heptose.[5][7]

This activated sugar nucleotide is then available for incorporation into the growing capsular polysaccharide chain by specific glycosyltransferases. The intricate and specific nature of this pathway underscores its potential as a target for inhibitors that could disrupt capsule formation and render the bacteria more susceptible to the host immune system.

Caption: Biosynthetic pathway of GDP-d-glycero-l-gluco-heptose.

Chemical Synthesis: A Chemist's Challenge and Opportunity

The chemical synthesis of heptoses and their derivatives is a formidable challenge due to the presence of multiple chiral centers and hydroxyl groups requiring complex protection and deprotection strategies.[9] However, access to pure, synthetic this compound and its glycosides is crucial for immunological studies, vaccine development, and the screening of potential enzyme inhibitors.

Modern synthetic routes to d-glycero-d-gluco-heptoside cores generally follow two main strategies:

-

Chain extension from a smaller sugar: This approach often starts from a more readily available pentose, like D-xylose, and extends the carbon chain. A common method is the Horner-Wadsworth-Emmons (HWE) reaction.[9][10]

-

Modification of a hexose: Starting from an accessible hexose like D-glucose, the carbon backbone is modified to introduce the seventh carbon and establish the correct stereochemistry.[9]

Both approaches are multi-step and often result in low overall yields.[10] The complexity of these syntheses highlights the need for innovative and more efficient synthetic methodologies to facilitate research in this area.

Structural Elucidation and Analysis: Methodologies and Protocols

The detailed structural analysis of capsular polysaccharides containing this compound is essential for understanding their biological function and for quality control in vaccine production. A combination of analytical techniques is typically employed.

Isolation and Purification of Capsular Polysaccharides

A robust purification protocol is the first critical step. Traditional methods often involve multiple precipitation steps with ethanol and detergents like cetyltrimethylammonium bromide (Cetavlon), which can be time-consuming and use harsh reagents.[11][12] Modern approaches are moving towards chromatography-based platforms for improved efficiency and purity.[13]

Protocol: A Generalized Approach for CPS Purification

-

Bacterial Fermentation: Culture the bacterium of interest under optimal conditions to maximize CPS production.[1]

-

Initial Separation: Adjust the pH of the fermentation broth to 3-5 to precipitate bacterial cells and other large impurities.[1]

-

Clarification: Centrifuge the acidified broth to pellet the precipitated material and collect the supernatant containing the soluble CPS.[1]

-

Filtration: Perform microfiltration to remove any remaining cellular debris, followed by ultrafiltration to concentrate the CPS and remove low molecular weight contaminants.[1]

-

Chromatographic Purification: Employ anion-exchange chromatography (e.g., using a multimodal anion exchange resin) to separate the negatively charged CPS from contaminating proteins and nucleic acids.[13] A second chromatography step, such as size-exclusion chromatography, may be necessary to achieve high purity.

-

Desalting and Lyophilization: Desalt the purified CPS solution and lyophilize to obtain a stable, dry powder.

Monosaccharide Composition Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the monosaccharide composition of a polysaccharide. This requires hydrolysis of the polymer into its constituent monosaccharides, followed by derivatization to make them volatile for GC analysis. The alditol acetate derivatization method is widely used as it produces a single peak for each sugar.[14][15]

Protocol: Alditol Acetate Derivatization for GC-MS Analysis

-

Hydrolysis: Hydrolyze the purified CPS (approximately 1-5 mg) with 2 M trifluoroacetic acid (TFA) at 120°C for 2 hours to cleave the glycosidic bonds.

-

Reduction: After removing the TFA by evaporation, reduce the resulting monosaccharides to their corresponding alditols with sodium borohydride (NaBH₄) in 1 M ammonium hydroxide.

-

Acetylation: Acetylate the hydroxyl groups of the alditols using acetic anhydride with a catalyst such as pyridine or 1-methylimidazole at 100°C for 30 minutes.[15][16]

-

Extraction: Quench the reaction with water and extract the alditol acetates into an organic solvent like dichloromethane or chloroform.[16]

-

GC-MS Analysis: Inject the extracted sample into a GC-MS system equipped with a suitable capillary column (e.g., a mid-polar phase) for separation and identification of the derivatized monosaccharides based on their retention times and mass spectra compared to authentic standards.

Table 1: Expected GC-MS Data for Common Monosaccharide Alditol Acetates

| Monosaccharide | Retention Time (Relative to Myo-inositol) | Key Mass Fragments (m/z) |

| Rhamnose | 0.54 | 115, 128, 145, 187, 289 |

| Fucose | 0.56 | 115, 128, 145, 187, 289 |

| Ribose | 0.65 | 115, 145, 217 |

| Mannose | 1.02 | 115, 145, 217, 289, 361 |

| Glucose | 1.00 | 115, 145, 217, 289, 361 |

| Galactose | 1.04 | 115, 145, 217, 289, 361 |

| Heptose | ~1.2-1.4 | Larger fragments expected |

Note: Retention times are approximate and can vary based on the specific GC conditions and column used.

Structural Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of polysaccharides, providing information on the sequence of monosaccharides, their anomeric configurations (α or β), and the positions of the glycosidic linkages.[17][18] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.

Protocol: A Standard Workflow for Polysaccharide NMR Analysis

-

Sample Preparation: Dissolve the purified and lyophilized CPS in deuterium oxide (D₂O). For high molecular weight polysaccharides, partial hydrolysis or sonication may be necessary to reduce viscosity and improve spectral resolution.

-

1D ¹H NMR: Acquire a 1D proton NMR spectrum. This provides an initial assessment of the sample's purity and complexity, with the anomeric proton signals (typically between 4.5 and 5.5 ppm) indicating the number of distinct sugar residues in the repeating unit.[17]

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar residue, allowing for the tracing of the proton network from the anomeric proton.[3][19]

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (a single sugar residue), which is particularly useful for assigning overlapping signals.[3]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon signals.[3][17]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for determining the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.[3][17]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to confirm the glycosidic linkages and provide insights into the three-dimensional conformation of the polysaccharide.[18]

-

-

Data Interpretation: Integrate the data from all NMR experiments to assemble the complete structure of the polysaccharide repeating unit, including the identification and placement of this compound.

Caption: Workflow for NMR-based structural elucidation of polysaccharides.

Immunological Significance and Therapeutic Potential

The presence of this compound in bacterial capsular polysaccharides has profound implications for host-pathogen interactions and the development of new therapeutics.

A Target for the Innate Immune System

Recent research has unveiled that intermediates of the bacterial heptose biosynthetic pathway act as pathogen-associated molecular patterns (PAMPs).[20][21][22][23] Specifically, ADP-glycero-β-D-manno-heptose, a derivative of the precursor to this compound, is recognized by the host innate immune system.[20][21] This recognition is mediated by the intracellular receptor ALPK1 (alpha-kinase 1), which upon binding to the heptose metabolite, initiates a signaling cascade through the TIFA (TRAF-interacting protein with a forkhead-associated domain) adaptor protein.[20][21] This leads to the activation of the NF-κB transcription factor and the subsequent production of pro-inflammatory cytokines, alerting the host to the presence of a bacterial infection.[20][21]

Caption: ALPK1-TIFA signaling pathway activated by heptose PAMPs.

This innate immune recognition of heptose metabolites underscores the potential of targeting the heptose biosynthetic pathway. Inhibiting this pathway would not only disrupt the integrity of the bacterial capsule but could also prevent the production of these immunostimulatory molecules, potentially altering the host's response to infection.

A Promising Vaccine Candidate

The unique structure of this compound and its presentation on the bacterial surface make it an attractive antigen for vaccine development. Capsular polysaccharides are the basis for several successful antibacterial vaccines (e.g., against Streptococcus pneumoniae, Haemophilus influenzae type b, and Neisseria meningitidis). These vaccines work by eliciting antibodies against the capsule, which can then opsonize the bacteria for phagocytosis and complement-mediated killing.

Given that this compound is a component of the capsule of pathogenic bacteria like C. jejuni, synthetic oligosaccharides containing this heptose could be conjugated to carrier proteins to create glycoconjugate vaccines. Such vaccines could potentially elicit a specific and protective immune response against these pathogens.

Conclusion and Future Directions

This compound, though a relatively rare sugar, is a molecule of significant interest in the fields of microbiology, immunology, and drug discovery. Its presence in the capsular polysaccharides of pathogenic bacteria highlights its importance in virulence and host-pathogen interactions. A thorough understanding of its biosynthesis provides novel targets for antimicrobial development. Furthermore, its unique structure and surface exposure make it a compelling candidate for the design of next-generation glycoconjugate vaccines.

The methodologies outlined in this guide provide a framework for researchers to isolate, analyze, and study heptose-containing capsular polysaccharides. Future research should focus on elucidating the prevalence of this compound across a wider range of bacterial species, further characterizing the specific interactions between this heptose and host immune receptors, and developing potent and specific inhibitors of its biosynthetic pathway. Such efforts will undoubtedly pave the way for new strategies to combat bacterial infections.

References

-

Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. National Institutes of Health. [Link]

-

Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. Microbiology Spectrum. [Link]

-

ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. PubMed. [Link]

-

Structural and Interaction Studies of Polysaccharides by NMR Spectroscopy. University of Oslo. [Link]

-

Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. PubMed. [Link]

-

Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. National Institutes of Health. [Link]

- Method for rapid purification of bacterial capsular polysaccharide.

-

Automated Derivatization Instrument: Preparation of Alditol Acetates for Analysis of Bacterial Carbohydrates Using Gas chromatography/mass Spectrometry. PubMed. [Link]

-

ADP-heptose: A new innate immune modulator. PubMed. [Link]

-

2D NMR spectroscopy analysis of polysaccharide, COSY spectrum (A), HSQC... ResearchGate. [Link]

-

Synthesis of 1,5-Anhydro-d-glycero-d-gluco-heptitol Derivatives as Potential Inhibitors of Bacterial Heptose Biosynthetic Pathways. ResearchGate. [Link]

-

ADP heptose, a novel pathogen-associated molecular pattern associated with Helicobacter pylori type 4 secretion. ResearchGate. [Link]

-

Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. ACS Publications. [Link]

-

Platform approach to purification of bacterial capsular polysaccharides for vaccine production. Cytiva. [Link]

-

Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni. Holden Lab. [Link]

-

Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. MDPI. [Link]

-

Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]

-

Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. MDPI. [Link]

-

Pathogen-Associated Molecular Patterns (PAMPs) and Danger-Associated Molecular Patterns (DAMPs). Biology LibreTexts. [Link]

-

Full NMR assignment, revised structure and biosynthetic analysis for the capsular polysaccharide from Streptococcus Pneumoniae serotype. DTU Research Database. [Link]

-

Purification of Capsular Polysaccharides of Streptococcus pneumoniae: Traditional and New Methods. Frontiers. [Link]

-

Techniques - CCRC Analytical Services. University of Georgia. [Link]

-

Preparation of Alditol Acetates and their Analysis by Gas Chromatography (GC) and Mass Spectrometry (MS). Taylor & Francis eBooks. [Link]

-

Detection of bacteria through taste receptors primes the cellular immune response. bioRxiv. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Pathogen-associated molecular pattern. Wikipedia. [Link]

-

Optimized GC-MS Method To Simultaneously Quantify Acetylated Aldose, Ketose, and Alditol for Plant Tissues Based on Derivatization in a Methyl Sulfoxide/1-Methylimidazole System. ResearchGate. [Link]

-

Pathogen-Associated Molecular Patterns (PAMPs). ResearchGate. [Link]

-

Recognition of heptoses and the inner core of bacterial lipopolysaccharides by surfactant protein d. PubMed. [Link]

-

Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis. National Institutes of Health. [Link]

-

Guideline for the extraction, isolation, purification, and structural characterization of polysaccharides from natural resources. ResearchGate. [Link]

- Method for the purification of capsular polysaccharides.

-

Innate immunity | pattern recognition receptor and toll like receptors. YouTube. [Link]

Sources

- 1. CN102660603A - Method for rapid purification of bacterial capsular polysaccharide - Google Patents [patents.google.com]

- 2. D-Glycero-D-gulo-heptose | 62475-58-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H14O7 | CID 21139463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biosynthesis of d- glycero-l- gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthesis of this compound in the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Purification of Capsular Polysaccharides of Streptococcus pneumoniae: Traditional and New Methods [frontiersin.org]

- 12. AU2023346659A1 - Method for the purification of capsular polysaccharides - Google Patents [patents.google.com]

- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 14. Automated derivatization instrument: preparation of alditol acetates for analysis of bacterial carbohydrates using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]

- 17. mdpi.com [mdpi.com]

- 18. ast.uga.edu [ast.uga.edu]

- 19. emerypharma.com [emerypharma.com]

- 20. journals.asm.org [journals.asm.org]

- 21. ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

The Pivotal Role of Heptoses in Gram-Negative Bacteria: From Structural Integrity to Immune Evasion and Novel Drug Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptoses, particularly L-glycero-D-manno-heptose and its derivatives, are indispensable seven-carbon sugars that play a central role in the biology of Gram-negative bacteria. As a conserved component of the inner core of lipopolysaccharide (LPS), heptose is crucial for maintaining the structural integrity and barrier function of the outer membrane. Beyond this structural role, intermediates of the heptose biosynthesis pathway, such as ADP-L-glycero-β-D-manno-heptose, have emerged as critical pathogen-associated molecular patterns (PAMPs) that are recognized by the host's innate immune system, triggering inflammatory responses. This recognition underscores the importance of heptose metabolism in bacterial pathogenesis and host-pathogen interactions. The essential and conserved nature of the heptose biosynthesis pathway across a wide range of Gram-negative pathogens makes it an attractive and promising target for the development of novel antimicrobial agents. This guide provides a comprehensive overview of the biological significance of heptoses in Gram-negative bacteria, detailing their structural roles, biosynthesis, and involvement in immune recognition. It further explores the potential of targeting the heptose biosynthesis pathway for therapeutic intervention, offering insights for researchers and drug development professionals in the field of infectious diseases.

The Architectural Significance of Heptose in the Gram-Negative Outer Membrane

The outer membrane of Gram-negative bacteria is a unique and complex structure that serves as a selective permeability barrier, protecting the cell from harsh environments and preventing the entry of toxic compounds, including many antibiotics.[1][2][3] This membrane is asymmetric, with an inner leaflet composed of phospholipids and an outer leaflet dominated by lipopolysaccharide (LPS).[4][5]

LPS is a large glycolipid that is essential for the viability of most Gram-negative bacteria.[1][2] It is composed of three distinct domains:

-